3,4-Diphenyl-5-ethylisoxazole
Overview
Description
5-Ethyl-3,4-diphenyl-isoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-3,4-diphenyl-isoxazole can be achieved through several methods. One common approach involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is typically catalyzed by metals such as copper (I) or ruthenium (II) . Another method involves the condensation of aromatic aldehydes with primary nitro compounds, followed by cyclization to form the isoxazole ring .
Industrial Production Methods
In industrial settings, the synthesis of 5-Ethyl-3,4-diphenyl-isoxazole may involve the use of microwave-assisted techniques to enhance reaction rates and yields. This method is efficient and can be performed under mild conditions, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-3,4-diphenyl-isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the isoxazole ring into other functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens and nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoxazole oxides, while reduction can produce various reduced derivatives of the isoxazole ring .
Scientific Research Applications
5-Ethyl-3,4-diphenyl-isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Isoxazole derivatives are known for their therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities
Industry: The compound is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,4-diphenyl-isoxazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, some isoxazole derivatives act as inhibitors of enzymes involved in inflammation and cancer . The exact pathways and targets depend on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5-Diphenyl-isoxazole: Lacks the ethyl group at the 5-position.
4,5-Diphenyl-isoxazole: Has a different substitution pattern on the isoxazole ring.
3,4,5-Trisubstituted isoxazoles: Contain additional substituents on the ring.
Uniqueness
5-Ethyl-3,4-diphenyl-isoxazole is unique due to the presence of the ethyl group at the 5-position, which can influence its chemical reactivity and biological activity. This specific substitution pattern may enhance its interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H15NO |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
5-ethyl-3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C17H15NO/c1-2-15-16(13-9-5-3-6-10-13)17(18-19-15)14-11-7-4-8-12-14/h3-12H,2H2,1H3 |
InChI Key |
MXTWADCRLRQMDW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NO1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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